Trifluridine

Description

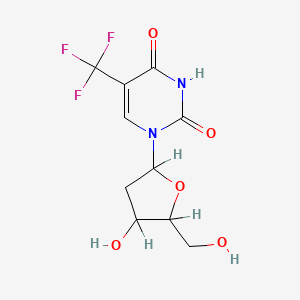

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQQQLOSPVPRAZ-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046602 | |

| Record name | Trifluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trifluridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>44.4 [ug/mL] (The mean of the results at pH 7.4), Soluble, 6.69e+00 g/L | |

| Record name | SID8139891 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Trifluridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trifluridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from ethyl acetate | |

CAS No. |

70-00-8 | |

| Record name | Trifluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluridine [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trifluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMW9V5RW38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trifluridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trifluridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186-189, 186-189 °C, 186 - 189 °C | |

| Record name | Trifluridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trifluridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trifluridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Trifluridine in DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluridine (FTD), a fluorinated thymidine analogue, is a potent antineoplastic agent with a multifaceted mechanism of action that primarily disrupts DNA synthesis. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its cytotoxic effects, with a focus on its impact on DNA synthesis. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and related fields.

Core Mechanism of Action: A Dual Approach

This compound's efficacy as an anticancer agent stems from a dual mechanism of action that converges on the disruption of DNA integrity and synthesis.[1] This involves two primary events:

-

Incorporation into DNA: Following cellular uptake, this compound is sequentially phosphorylated by intracellular kinases to its active triphosphate form, this compound triphosphate (FTD-TP).[2] FTD-TP then acts as a substrate for DNA polymerases and is incorporated into the DNA strand in place of thymidine triphosphate (TTP).[3] This incorporation leads to DNA dysfunction, including the induction of DNA strand breaks and interference with DNA replication and repair processes, ultimately triggering cell cycle arrest and apoptosis.[1]

-

Inhibition of Thymidylate Synthase (TS): The monophosphate form of this compound, this compound monophosphate (FTD-MP), acts as an inhibitor of thymidylate synthase.[4][5] Thymidylate synthase is a crucial enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.[4][6] By inhibiting TS, FTD-MP depletes the intracellular pool of dTMP, further hindering DNA replication and repair.[4][6] While the inhibition is described as reversible or irreversible in various sources, it contributes to the overall cytotoxic effect of this compound.[4][6]

The combination of this compound with the thymidine phosphorylase inhibitor tipiracil (TPI) is crucial for its clinical utility. Tipiracil prevents the rapid degradation of this compound by thymidine phosphorylase, thereby increasing its bioavailability and allowing for sustained systemic exposure.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: IC50 Values of this compound in Human Colorectal Cancer Cell Lines

| Cell Line | Description | IC50 (µM) | Reference |

| DLD-1 | Parental | >22-fold lower than resistant line | [4] |

| DLD-1 | FTD Long-term Treated | >22-fold increase from parental | [4] |

| HCT-116 | Parental | 5.6 (Median of 23 cell lines) | [7] |

| HCT-116 | FTD Long-term Treated | >22-fold increase from parental | [4] |

| RKO | Parental | Not Specified | [4] |

| RKO | FTD Long-term Treated | >22-fold increase from parental | [4] |

| COLO 205 | Colorectal Adenocarcinoma | Part of 23 cell lines tested (Median IC50: 5.6 µM) | [7] |

| HCT-15 | Colorectal Adenocarcinoma | Part of 23 cell lines tested (Median IC50: 5.6 µM) | [7] |

| SW620 | Colorectal Adenocarcinoma | Part of 23 cell lines tested (Median IC50: 5.6 µM) | [7] |

Signaling Pathway and Experimental Workflows

To visually represent the complex processes involved in this compound's mechanism of action and the experimental approaches to study them, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of this compound

Experimental Workflow for Investigating this compound's Mechanism

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability and IC50 Determination

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Methodology (MTT Assay):

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantification of this compound Incorporation into DNA by LC-MS/MS

Objective: To quantify the amount of this compound incorporated into the genomic DNA of treated cells.

Methodology:

-

Cell Treatment and DNA Extraction: Treat cancer cells with this compound for the desired time. Harvest the cells and extract genomic DNA using a commercial DNA extraction kit, ensuring high purity.

-

DNA Digestion: Digest the purified DNA (e.g., 1 µg) to individual nucleosides using a cocktail of enzymes, such as nuclease P1, phosphodiesterase I, and alkaline phosphatase.[8]

-

Sample Preparation: Prepare the digested DNA samples for LC-MS/MS analysis. This may involve protein precipitation with acetonitrile and dilution in an appropriate buffer.[9]

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Separate the nucleosides using a reverse-phase C18 column with a gradient of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[8]

-

Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[9]

-

This compound Transition: Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 297.0 -> 181.1).

-

Internal Standard: Use a stable isotope-labeled internal standard (e.g., [¹³C, ¹⁵N₂]-deoxyadenosine) for accurate quantification.

-

-

-

Data Analysis: Generate a standard curve using known concentrations of this compound. Quantify the amount of this compound in the DNA samples by comparing their peak areas to the standard curve and normalizing to the amount of DNA analyzed.

In Vitro Thymidylate Synthase (TS) Inhibition Assay

Objective: To determine the inhibitory effect of this compound monophosphate (FTD-MP) on the activity of thymidylate synthase.

Methodology (Spectrophotometric Assay):

-

Enzyme and Substrates:

-

Enzyme: Purified recombinant human thymidylate synthase.

-

Substrates: Deoxyuridine monophosphate (dUMP) and the cofactor 5,10-methylenetetrahydrofolate (CH₂H₄F).

-

Inhibitor: Synthesized or purified this compound monophosphate (FTD-MP).

-

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing necessary cofactors like MgCl₂ and a reducing agent like dithiothreitol (DTT).

-

Reaction Mixture: In a UV-transparent microplate, combine the assay buffer, dUMP, CH₂H₄F, and varying concentrations of FTD-MP.

-

Enzyme Addition: Initiate the reaction by adding thymidylate synthase to the mixture.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of CH₂H₄F to dihydrofolate (DHF) during the conversion of dUMP to dTMP.

-

Data Analysis: Calculate the initial reaction velocities at different FTD-MP concentrations. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. For Ki determination, perform the assay at multiple substrate (dUMP) concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Methodology (Propidium Iodide Staining):

-

Cell Treatment: Treat cancer cells with this compound at various concentrations for a defined period (e.g., 24, 48, 72 hours).

-

Cell Harvesting and Fixation: Harvest the cells (including both adherent and floating cells) and wash with PBS. Fix the cells in ice-cold 70% ethanol and store at -20°C.[10][11][12][13][14]

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[10][11][12][13][14] RNase A is crucial to prevent the staining of double-stranded RNA.

-

Incubate the cells in the dark at room temperature for at least 30 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a laser (e.g., 488 nm) and collect the fluorescence emission (e.g., >600 nm).

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound's potent antitumor activity is a direct consequence of its dual impact on DNA synthesis. By incorporating into the DNA backbone and inhibiting the crucial enzyme thymidylate synthase, this compound effectively halts cell proliferation and induces cell death. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of this compound and other nucleoside analogues in the field of oncology. A thorough understanding of these mechanisms is paramount for optimizing therapeutic strategies and overcoming potential resistance.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. The anti-tumor effect of this compound via induction of aberrant mitosis is unaffected by mutations modulating p53 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Combined efficacy and mechanism of this compound and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsr.com [ijpsr.com]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 14. docs.research.missouri.edu [docs.research.missouri.edu]

The Journey of Trifluridine: From Discovery to a Dual-Acting Therapeutic Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluridine (TFT), a synthetic thymidine analog, has carved a unique niche in the therapeutic landscape, transitioning from a topical antiviral agent to a key component of a combination oral chemotherapy. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and multifaceted mechanism of action of this compound. It delves into the pivotal experimental protocols that elucidated its activity and presents key clinical data that led to its approval for the treatment of metastatic colorectal and gastric cancers. This document aims to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering insights into the scientific journey of this significant therapeutic molecule.

Discovery and Historical Context

The story of this compound begins in the early 1960s, a period of burgeoning research into nucleotide analogs as potential therapeutic agents. Dr. Charles Heidelberger, a prominent scientist in the fields of carcinogenesis and cancer chemotherapy, and his team first synthesized this compound, then known as α,α,α-trifluorothymidine, in 1964.[1] Heidelberger's pioneering work with fluoropyrimidines, including the development of 5-fluorouracil (5-FU), laid the groundwork for the exploration of other fluorinated nucleosides.

Initially investigated for its anticancer properties, early clinical trials with intravenous this compound in the late 1960s were met with disappointment due to its remarkably short serum half-life of approximately 12 minutes.[1] The rapid degradation of this compound into inactive metabolites by the enzyme thymidine phosphorylase posed a significant hurdle to its systemic use.[1] However, its potent antiviral activity, particularly against Herpes simplex virus, led to its successful development and approval in 1980 as a topical ophthalmic solution for the treatment of herpetic keratitis.[2]

The full potential of this compound as a systemic anticancer agent was realized decades later with the development of an oral formulation combining it with tipiracil hydrochloride. Tipiracil is a potent inhibitor of thymidine phosphorylase, the enzyme responsible for this compound's rapid degradation. This combination, known as TAS-102 (and later marketed as Lonsurf®), effectively increases the bioavailability of this compound, allowing it to exert its cytotoxic effects on cancer cells.[1] This innovative approach led to the FDA approval of this compound/tipiracil for the treatment of refractory metastatic colorectal cancer in 2015 and later for metastatic gastric cancer.

Chemical Synthesis of this compound

The synthesis of this compound has evolved since its initial description. This section details both a classical and a more modern, efficient synthetic route.

Original Synthesis Approach (Conceptual)

-

Preparation of a protected 2'-deoxyribose derivative: The hydroxyl groups of 2'-deoxyribose would be protected, for example, as acetyl or benzoyl esters, to prevent unwanted side reactions. The anomeric carbon would be activated, often as a halide (e.g., a chloro or bromo sugar).

-

Synthesis of 5-(trifluoromethyl)uracil: The trifluoromethyl group would be introduced onto the uracil ring.

-

Glycosylation: The protected and activated sugar would then be coupled with the 5-(trifluoromethyl)uracil base under conditions that favor the formation of the N-glycosidic bond.

-

Deprotection: The protecting groups on the sugar moiety would be removed to yield this compound.

Modern and Efficient Synthesis Protocol

A more contemporary and efficient method for the synthesis of this compound involves the direct trifluoromethylation of 2'-deoxyuridine. This approach avoids the separate synthesis of the modified base and subsequent glycosylation.

Reaction Scheme:

A modern trifluoromethylation approach to this compound synthesis.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, suspend 2'-deoxyuridine (1 equivalent) and sodium trifluoromethanesulfinate (3 equivalents) in purified water.[3]

-

Cooling: Stir the mixture and cool to approximately -3°C under a nitrogen atmosphere.[3]

-

Addition of Oxidant: Slowly add 70% t-butyl hydroperoxide (3 equivalents) dropwise to the reaction mixture, ensuring the temperature is maintained below 5°C.[3]

-

Reaction: After the addition is complete, raise the temperature to 60°C and stir the reaction for 2 hours.[3]

-

Workup: Cool the reaction mixture to room temperature.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Concentration: Combine the organic extracts and concentrate under reduced pressure to yield this compound.[3]

Data Presentation: Synthesis Yield and Purity

| Synthesis Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |

| Modern Trifluoromethylation | 2'-deoxyuridine | Sodium trifluoromethanesulfinate, t-butyl hydroperoxide | 94.3 | 97.2 | [3] |

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action, primarily centered on the disruption of DNA synthesis and function. This dual action contributes to both its antiviral and anticancer properties.

Antiviral Mechanism

As an antiviral agent, this compound, a structural analog of thymidine, is preferentially utilized by viral thymidine kinase for phosphorylation. The resulting this compound monophosphate is further phosphorylated to this compound triphosphate by cellular kinases. This triphosphate form is then incorporated into the replicating viral DNA in place of thymidine triphosphate. The presence of the bulky and highly electronegative trifluoromethyl group on the uracil base disrupts the normal base pairing, leading to the formation of faulty viral DNA, an increased mutation rate, and the production of defective viral proteins, ultimately inhibiting viral replication.[4]

Anticancer Mechanism

This compound's anticancer activity is also multifaceted and involves two primary pathways:

-

Inhibition of Thymidylate Synthase (TS): this compound monophosphate can inhibit thymidylate synthase, a crucial enzyme in the de novo synthesis of thymidylate (dTMP).[4] This inhibition leads to a depletion of the intracellular pool of thymidine triphosphate (dTTP), which is essential for DNA synthesis and repair. However, this inhibitory effect is considered to be transient and less potent compared to other dedicated TS inhibitors.

-

DNA Incorporation and Dysfunction: The primary mechanism of this compound's cytotoxicity in cancer cells is its incorporation into DNA.[4] Following uptake into cancer cells, this compound is phosphorylated to its triphosphate form and incorporated into the DNA of rapidly dividing tumor cells by DNA polymerases. The incorporation of this compound into DNA leads to significant DNA damage, including the formation of DNA strand breaks and subsequent G2/M cell cycle arrest and apoptosis (programmed cell death).[1]

Signaling Pathway: this compound's Anticancer Mechanism of Action

This compound's dual anticancer mechanism of action.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Thymidylate Synthase (TS) Inhibition Assay

This spectrophotometric assay measures the activity of thymidylate synthase by monitoring the conversion of dUMP to dTMP, which is coupled to the oxidation of a cofactor.

Experimental Workflow: TS Inhibition Assay

References

Trifluridine as a Thymidine Analogue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluridine, a fluorinated thymidine analogue, is a potent antineoplastic agent with a multifaceted mechanism of action. This technical guide provides a comprehensive overview of this compound's core pharmacology, focusing on its role as a thymidine analogue. It delves into its molecular mechanisms, including DNA incorporation and thymidylate synthase inhibition, the synergistic role of tipiracil, and its impact on cellular signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for essential assays, and visualizes complex biological processes using Graphviz diagrams to support researchers and professionals in the field of drug development.

Introduction

This compound (FTD), also known as trifluorothymidine, is a nucleoside analogue that mimics thymidine, a fundamental building block of DNA.[1] Its structural similarity allows it to interfere with DNA synthesis and repair, making it an effective cytotoxic agent against rapidly proliferating cancer cells.[2] FTD is a key component of the oral anticancer drug Lonsurf®, which is a combination of this compound and tipiracil (TPI).[3] Tipiracil is a thymidine phosphorylase inhibitor that prevents the rapid degradation of this compound, thereby increasing its bioavailability and systemic exposure.[1][3] This combination has demonstrated significant clinical efficacy in the treatment of refractory metastatic colorectal cancer and gastric cancer.[4][5]

Mechanism of Action

This compound exerts its cytotoxic effects through a dual mechanism of action that disrupts DNA integrity and synthesis.

Incorporation into DNA

Upon cellular uptake, this compound is phosphorylated by thymidine kinase to its active triphosphate form, this compound triphosphate (F3dTTP).[6] Due to its structural resemblance to deoxythymidine triphosphate (dTTP), F3dTTP is incorporated into the DNA strand by DNA polymerases during replication.[7] The incorporation of F3dTTP into DNA leads to several detrimental consequences for the cell:

-

DNA Dysfunction: The presence of the trifluoromethyl group on the pyrimidine ring alters the DNA structure, leading to DNA dysfunction.[2]

-

DNA Strand Breaks: The incorporation of this compound can lead to the formation of faulty DNA strands, ultimately causing DNA strand breaks.[2]

-

Inhibition of DNA Synthesis: The altered DNA structure can interfere with the function of DNA polymerases and other replication machinery, thereby inhibiting further DNA synthesis.[7]

Inhibition of Thymidylate Synthase

In its monophosphate form (F3dTMP), this compound acts as an inhibitor of thymidylate synthase (TS).[7] TS is a crucial enzyme in the de novo synthesis of pyrimidines, catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[7] By inhibiting TS, this compound depletes the intracellular pool of dTMP, a necessary precursor for dTTP synthesis. This leads to an imbalance in the deoxynucleotide pool and further disrupts DNA synthesis and repair.[8]

The Role of Tipiracil

When administered orally, this compound is rapidly metabolized and inactivated by the enzyme thymidine phosphorylase (TP), primarily in the liver and gastrointestinal tract.[3] Tipiracil hydrochloride is a potent inhibitor of TP.[1] By co-administering this compound with tipiracil, the first-pass metabolism of this compound is significantly reduced, leading to a substantial increase in its systemic bioavailability.[3] This enhanced exposure to this compound allows for its effective incorporation into the DNA of cancer cells.[3]

Signaling Pathways

This compound-induced DNA damage triggers a cascade of cellular signaling events, primarily activating the DNA damage response (DDR) pathway.

DNA Damage Response Pathway

The incorporation of this compound into DNA is recognized by the cell as a form of DNA damage, leading to the activation of the DDR pathway.[9] Key players in this pathway include the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate downstream targets like CHK1 (Checkpoint Kinase 1) and p53.[10] Activation of this pathway can lead to:

-

Cell Cycle Arrest: The DDR pathway can induce cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[11]

-

Apoptosis: If the DNA damage is too severe to be repaired, the DDR pathway can trigger programmed cell death, or apoptosis.[12]

-

Cellular Senescence: In some cases, this compound-induced DNA damage can lead to a state of irreversible growth arrest known as cellular senescence.[12]

The outcome of DDR activation is often dependent on the p53 status of the tumor cells. In p53-proficient cells, this compound tends to induce sustained G2 phase arrest, while in p53-deficient cells, it is more likely to lead to apoptotic cell death.[12]

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound/tipiracil has been evaluated in several clinical studies. The co-administration of tipiracil significantly increases the systemic exposure of this compound.

| Parameter | This compound (with Tipiracil) | Tipiracil | Study Population |

| Cmax (ng/mL) | 2155 | 69 | Advanced Solid Tumors |

| AUC0-last (ng·h/mL) | 7796.6 | 301 | Advanced Solid Tumors |

| t1/2 (hours) | 2.1 | 2.4 | Advanced Solid Tumors |

Table 1: Summary of pharmacokinetic parameters of this compound and tipiracil in patients with advanced solid tumors.

Clinical Efficacy

The clinical efficacy of this compound/tipiracil has been demonstrated in large, randomized, phase III clinical trials in patients with metastatic colorectal cancer (RECOURSE trial) and metastatic gastric cancer (TAGS trial).

| Trial | Indication | Treatment Arm | Placebo Arm | Hazard Ratio (OS) |

| RECOURSE | Metastatic Colorectal Cancer | Median OS: 7.1 months | Median OS: 5.3 months | 0.68 |

| TAGS | Metastatic Gastric Cancer | Median OS: 5.7 months | Median OS: 3.6 months | 0.69 |

Table 2: Overall Survival (OS) data from pivotal Phase III clinical trials of this compound/tipiracil.[4][5][13][14][15][16]

In Vitro Cytotoxicity

The cytotoxic activity of this compound has been assessed in various cancer cell lines, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) varying depending on the cell line.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colorectal Cancer | 0.5 - 1.0 |

| DLD-1 | Colorectal Cancer | 1.0 - 2.0 |

| SW480 | Colorectal Cancer | ~5.0 |

| MKN-45 | Gastric Cancer | 0.23 |

| KATO-III | Gastric Cancer | 2.7 |

Table 3: Representative IC50 values of this compound in various cancer cell lines.

Experimental Protocols

Thymidylate Synthase Inhibition Assay (Spectrophotometric)

This protocol outlines a method to determine the inhibitory effect of this compound monophosphate on thymidylate synthase activity.

Materials:

-

Recombinant human thymidylate synthase (TS)

-

Deoxyuridine monophosphate (dUMP)

-

5,10-Methylenetetrahydrofolate (CH2THF)

-

This compound monophosphate (F3dTMP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, dUMP, and CH2THF.

-

Add varying concentrations of F3dTMP to the reaction mixture.

-

Initiate the reaction by adding a known amount of recombinant human TS.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of CH2THF to dihydrofolate.

-

Calculate the initial reaction velocity for each F3dTMP concentration.

-

Determine the IC50 value of F3dTMP for TS inhibition by plotting the reaction velocity against the inhibitor concentration.

DNA Incorporation Assay (Radiolabeling)

This protocol describes a method to quantify the incorporation of this compound into the DNA of cultured cancer cells.[17][18][19][20]

Materials:

-

Cancer cell line of interest

-

[3H]-labeled this compound

-

Cell culture medium and supplements

-

DNA extraction kit

-

Scintillation counter

-

Trichloroacetic acid (TCA)

-

Ethanol

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of [3H]-labeled this compound for a defined period (e.g., 24 hours).

-

Wash the cells with ice-cold PBS to remove unincorporated radiolabel.

-

Harvest the cells and extract the genomic DNA using a commercial DNA extraction kit.

-

Precipitate the DNA with cold 10% TCA and wash with ethanol to remove any remaining unincorporated radiolabel.

-

Resuspend the DNA pellet in a suitable buffer.

-

Quantify the amount of incorporated [3H]-trifluridine by liquid scintillation counting.

-

Normalize the radioactivity counts to the total amount of DNA to determine the level of this compound incorporation.

Cell Viability Assay (MTT Assay)

This protocol details a colorimetric assay to assess the cytotoxic effects of this compound on cancer cells.[21][22][23]

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed a known number of cells into each well of a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During the incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to untreated control cells.

-

Determine the IC50 value of this compound by plotting cell viability against drug concentration.

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic activation and degradation pathway of this compound.

Mechanism of Action of this compound

Caption: Dual mechanism of action of this compound.

Experimental Workflow for Assessing Cytotoxicity

Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.

Conclusion

This compound, as a thymidine analogue, represents a significant therapeutic agent in the management of advanced gastrointestinal cancers. Its dual mechanism of action, involving both incorporation into DNA and inhibition of thymidylate synthase, provides a robust strategy for inducing cancer cell death. The co-formulation with tipiracil is a key innovation that enhances its clinical utility by overcoming rapid metabolic degradation. This technical guide provides a foundational understanding of this compound's pharmacology, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their ongoing efforts to combat cancer. The provided visualizations of key pathways and workflows are intended to facilitate a deeper comprehension of the complex biological processes involved.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Tipiracil - Wikipedia [en.wikipedia.org]

- 4. onclive.com [onclive.com]

- 5. ascopubs.org [ascopubs.org]

- 6. drugs.com [drugs.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. DNA Damage Response | Cell Signaling Technology [cellsignal.com]

- 11. DNA Replication Stress Induced by this compound Determines Tumor Cell Fate According to p53 Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. The subgroups of the phase III RECOURSE trial of this compound/tipiracil (TAS-102) versus placebo with best supportive care in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. Phase III RECOURSE trial of TAS-102 versus placebo with best supportive care in patients with metastatic colorectal cancer: Geographic subgroups. - ASCO [asco.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Measuring Ribonucleotide Incorporation into DNA In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

- 19. moravek.com [moravek.com]

- 20. youtube.com [youtube.com]

- 21. texaschildrens.org [texaschildrens.org]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. MTT assay protocol | Abcam [abcam.com]

An In-depth Technical Guide to the Biochemical Pathways Affected by Trifluridine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Trifluridine (FTD), a fluorinated thymidine analogue, is a potent antineoplastic agent with a multifaceted mechanism of action. As the key cytotoxic component of the oral combination drug this compound/tipiracil (TAS-102), it is utilized in the treatment of metastatic colorectal and gastric cancers. This technical guide provides a comprehensive overview of the core biochemical pathways modulated by this compound. Its primary mechanisms involve intracellular phosphorylation, subsequent incorporation into DNA, and the inhibition of thymidylate synthase. These actions culminate in significant DNA damage, activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, apoptosis or senescence. This document details the molecular interactions of this compound, presents quantitative data on its effects, outlines relevant experimental protocols, and provides visual representations of the key signaling cascades.

Introduction

Metabolic Activation and Primary Mechanisms of Action

Upon cellular uptake, this compound undergoes a series of phosphorylation events to become pharmacologically active. This process is initiated by thymidine kinase (TK), which converts this compound into this compound monophosphate (FTD-MP).[3][4] Subsequent phosphorylations yield this compound diphosphate (FTD-DP) and the active form, this compound triphosphate (FTD-TP).[2][3]

The cytotoxic effects of this compound are primarily attributed to two key mechanisms:

-

Inhibition of Thymidylate Synthase (TS): FTD-MP can act as an inhibitor of thymidylate synthase, a crucial enzyme in the de novo synthesis of dTMP from deoxyuridine monophosphate (dUMP).[6][7] Inhibition of TS leads to a depletion of the intracellular dTTP pool and an accumulation of dUMP, further disrupting the balance of deoxynucleotide triphosphates (dNTPs) required for DNA replication and repair.[7]

The following diagram illustrates the metabolic activation and dual mechanism of action of this compound.

DNA Damage Response and Cell Cycle Regulation

The incorporation of this compound into DNA triggers a robust DNA damage response (DDR). The presence of the bulky trifluoromethyl group distorts the DNA helix, leading to replication stress and the formation of single- and double-strand breaks.[5] This damage activates a cascade of signaling pathways aimed at arresting the cell cycle to allow for DNA repair or, if the damage is too severe, inducing apoptosis.

Key signaling pathways affected include:

-

ATR/Chk1 Pathway: Replication stress caused by this compound incorporation activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR then phosphorylates and activates Checkpoint Kinase 1 (Chk1).[8] Activated Chk1 plays a central role in the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis.[6]

-

p53-p21 Pathway: DNA damage also leads to the stabilization and activation of the tumor suppressor protein p53.[5][6] Activated p53 transcriptionally upregulates the expression of several target genes, most notably CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21.[6] p21 inhibits the activity of cyclin-CDK complexes, leading to cell cycle arrest, primarily at the G2 phase.[6] The status of p53 in cancer cells can influence the ultimate fate of the cell following this compound treatment, with p53-proficient cells often undergoing senescence and p53-deficient cells proceeding to apoptosis.[5]

The following diagram depicts the DNA damage response pathway initiated by this compound.

STAT3 Signaling Pathway

Recent evidence suggests that this compound can also modulate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Some studies have shown that this compound treatment can lead to the phosphorylation of STAT3 at Tyr-705 in a dose-dependent manner.[9] The constitutive activation of STAT3 is a hallmark of many cancers and is associated with tumor cell proliferation, survival, and immune evasion. The precise upstream kinases and downstream consequences of this compound-induced STAT3 phosphorylation are still under investigation and may be cell-type specific.

The following diagram illustrates a simplified overview of the potential involvement of the STAT3 pathway.

Quantitative Data

The following tables summarize key quantitative data regarding the effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DLD-1 | Colorectal | >22-fold increase in resistant line | [1] |

| HCT-116 | Colorectal | >22-fold increase in resistant line | [1] |

| RKO | Colorectal | >22-fold increase in resistant line | [1] |

| MKN45 | Gastric | 0.23 | [10] |

| MKN45/5FU | Gastric (5-FU resistant) | 0.85 | [10] |

| MKN74 | Gastric | 6.0 | [10] |

| MKN74/5FU | Gastric (5-FU resistant) | 7.0 | [10] |

| KATOIII | Gastric | 2.7 | [10] |

| KATOIII/5FU | Gastric (5-FU resistant) | 2.7 | [10] |

Table 2: Pharmacokinetic Parameters of this compound (from clinical trials of TAS-102)

| Parameter | Value | Condition | Reference |

| Tmax | ~2 hours | Oral administration in cancer patients | [11] |

| Accumulation (AUC) | 3-fold increase | With repeated dosing | [11] |

| Accumulation (Cmax) | 2-fold increase | With repeated dosing | [11] |

| Elimination Half-life | 1.4 hours (Day 1) to 2.1 hours (Day 12) | In patients with advanced solid tumors | [2] |

| Oral Clearance | 10.5 L/hr | Single dose in patients with advanced solid tumors | [2] |

Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the study of this compound's effects.

Cell Culture and Drug Treatment

-

Cell Lines: Human colorectal cancer cell lines (e.g., DLD-1, HCT-116, RKO) and gastric cancer cell lines (e.g., MKN45, MKN74, KATOIII) are commonly used.

-

Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of cytotoxicity.

-

Cell Seeding: Cells are seeded at a low density in 6-well plates and allowed to attach overnight.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Colony Formation: The drug-containing medium is replaced with fresh medium, and cells are incubated for 1-3 weeks to allow for colony formation.

-

Staining and Counting: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet. Colonies containing at least 50 cells are counted.

-

Data Analysis: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of untreated control cells.

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to detect changes in the levels of total and phosphorylated proteins in key signaling pathways.

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against target proteins (e.g., p-Chk1 (Ser345), Chk1, p53, p21, p-STAT3 (Tyr705), STAT3, and a loading control like β-actin or GAPDH).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for this compound Incorporation into DNA

This method visualizes the incorporation of this compound into the DNA of treated cells. Antibodies that recognize bromodeoxyuridine (BrdU) can also detect incorporated this compound.

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100 in PBS.

-

DNA Denaturation: The DNA is denatured, typically with 2N HCl, to expose the incorporated this compound.

-

Immunostaining: Cells are incubated with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.

-

Imaging: The coverslips are mounted on slides with a mounting medium containing DAPI to stain the nuclei. Images are captured using a fluorescence microscope.

The following workflow diagram summarizes the key steps in these experimental protocols.

Conclusion

This compound exerts its potent antitumor effects through a well-defined set of biochemical mechanisms. Its metabolic activation to this compound triphosphate leads to its incorporation into DNA and the inhibition of thymidylate synthase. These primary actions trigger a cascade of cellular responses, including the activation of DNA damage response pathways, cell cycle arrest, and the induction of apoptosis or senescence. A comprehensive understanding of these pathways is crucial for the rational design of combination therapies and for identifying potential biomarkers of response and resistance. Further research into the nuances of this compound's interaction with cellular signaling networks, such as the STAT3 pathway, may unveil additional therapeutic opportunities. This guide provides a foundational resource for researchers and clinicians working to optimize the use of this important antineoplastic agent.

References

- 1. altaioncology.com [altaioncology.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. mapageweb.umontreal.ca [mapageweb.umontreal.ca]

- 4. This compound/tipiracil (FTD/TPI) in metastatic colorectal cancer treatment | Michel | Oncology in Clinical Practice [journals.viamedica.pl]

- 5. A phase 2 trial of this compound/tipiracil plus nivolumab in patients with heavily pretreated microsatellite-stable metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. documentation.tokens.studio [documentation.tokens.studio]

- 10. pure.eur.nl [pure.eur.nl]

- 11. drugs.com [drugs.com]

Trifluridine's Role in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which trifluridine (FTD), a key component of the oral antitumor agent TAS-102 (this compound/tipiracil), induces cell cycle arrest. We will explore its dual modes of action, the intricate signaling pathways it modulates, and present key quantitative data and experimental protocols relevant to its study.

Core Mechanisms of Action

This compound, a thymidine-based nucleoside analog, exerts its cytotoxic effects through two primary, interconnected mechanisms: the inhibition of thymidylate synthase (TS) and its direct incorporation into DNA.[1][2]

-

Thymidylate Synthase (TS) Inhibition: Upon entering the cell, this compound is phosphorylated by thymidine kinase 1 (TK1) to form this compound monophosphate (TFTMP).[1][3] This monophosphate form competitively inhibits thymidylate synthase, a crucial enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP).[4][5][6] The resulting depletion of the thymidine triphosphate (dTTP) pool disrupts the balance of deoxynucleotides, interfering with DNA synthesis.[7]

-

DNA Incorporation: TFTMP can be further phosphorylated to this compound triphosphate (TFTTP).[8] During the S phase of the cell cycle, DNA polymerases incorporate TFTTP into the DNA strand in place of thymidine.[8][9] This incorporation is considered the primary mechanism of FTD-induced cytotoxicity.[1][10] The presence of the bulky trifluoromethyl group on the pyrimidine ring distorts the DNA helix, leading to DNA dysfunction, replication fork stalling, and the formation of DNA strand breaks.[7][9][11]

Signaling Pathways and Cell Cycle Arrest

The disruption of DNA synthesis and integrity by this compound triggers a robust DNA damage response (DDR), leading to cell cycle arrest, primarily at the G2 or S phase.[2][9][12] The specific outcome is often dependent on the p53 status of the cancer cells.[7]

2.1 DNA Replication Stress and the ATR-Chk1 Pathway

This compound's incorporation into DNA induces significant DNA replication stress (DRS).[7] This stress activates the ATR (Ataxia Telangiectasia and Rad3-related)-Chk1 (Checkpoint kinase 1) signaling cascade, a key regulator of the S and G2/M checkpoints.[13][14] this compound treatment has been shown to increase the phosphorylation of Chk1 at Ser345, a marker of its activation.[12][15][16] Activated Chk1 then phosphorylates downstream targets to halt cell cycle progression, allowing time for DNA repair. This response involves a reduction in the S-phase cell population as cells are arrested.[13][15]

2.2 The Role of the p53 Pathway

In p53-proficient cancer cells, this compound-induced DNA damage leads to the accumulation and activation of the tumor suppressor protein p53.[12][16] Activated p53 transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21.[7][12] This p53-p21 activation plays a crucial role in mediating a sustained G2 phase arrest.[12][16] This arrest is associated with the suppression of key mitotic entry proteins, including Cyclin B1 and CDK1.[12]

Interestingly, the ultimate fate of the cell is dictated by its p53 status.

-

p53-proficient cells: Tend to undergo cellular senescence after FTD-induced G2 arrest.[7][17]

-

p53-deficient cells: Are unable to mount a stable G2 arrest and often proceed into a faulty mitosis, leading to chromosomal abnormalities and ultimately, apoptotic cell death.[7][17][18]

The following diagram illustrates the central signaling pathways activated by this compound.

Caption: Signaling pathway of this compound-induced cell cycle arrest.

Quantitative Data Presentation

The sensitivity of cancer cell lines to this compound varies. The following tables summarize key quantitative data, including the half-maximal inhibitory concentration (IC₅₀) values across different cell lines.

Table 1: IC₅₀ Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Comments | Source |

| MKN45 | Gastric | 0.23 | Parental, 5-FU Sensitive | [19] |

| MKN45/5FU | Gastric | 0.85 | 5-FU Resistant | [19] |

| MKN74 | Gastric | 6.0 | Parental, 5-FU Sensitive | [19] |

| MKN74/5FU | Gastric | 7.0 | 5-FU Resistant | [19] |

| KATOIII | Gastric | 2.7 | Parental, 5-FU Sensitive | [19] |

| KATOIII/5FU | Gastric | 2.7 | 5-FU Resistant | [19] |

| DLD-1 | Colorectal | ~1.0 - 2.0 | IC₅₀ values can vary between studies | [20] |

| HCT-116 | Colorectal | ~1.0 - 5.0 | IC₅₀ can be higher in some reports | [20][21] |

| RKO | Colorectal | ~1.0 - 2.0 | - | [20] |

| Various | 23 Cell Lines (Mixed) | 0.6 - 52 (Median: 5.6) | Broad panel showing wide sensitivity range | [22] |

Table 2: this compound Incorporation into DNA

| Cell Line | Treatment | Amount Incorporated (pmol/µg DNA) | Source |

| HCT-116 | FTD (5 µM) for 72h | 41.4 | [16] |

| HCT-116 | FdUrd (0.5 µM) for 72h | 0.6 | [16] |

Note: IC₅₀ values can vary based on experimental conditions, such as drug exposure time and the specific assay used.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to study this compound's effect on the cell cycle.

4.1 Protocol: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the distribution of a cell population in the different phases (G0/G1, S, and G2/M) of the cell cycle based on DNA content.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Aspirate the culture medium. Wash cells once with PBS. Detach adherent cells using trypsin-EDTA, then neutralize with complete medium. Collect all cells (including those floating in the medium, which may be apoptotic) into a centrifuge tube.

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[23] This step prevents cell clumping.

-

Storage: Incubate the fixed cells for at least 2 hours at -20°C.[23] Samples can be stored at this temperature for several weeks.

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI Staining Solution.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[24] The RNase A will degrade RNA to prevent non-specific PI binding, ensuring that the signal is proportional to the DNA content.

-

Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel corresponding to PI to properly resolve the G0/G1 and G2/M peaks.[25] Collect data for at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

The following diagram outlines the experimental workflow for cell cycle analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Combined efficacy and mechanism of this compound and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular thymidylate synthase inhibition by trifluorothymidine in FM3A cells [pubmed.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. DNA Replication Stress Induced by this compound Determines Tumor Cell Fate According to p53 Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. Exposure-dependent incorporation of this compound into DNA of tumors and white blood cells in tumor-bearing mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound/tipiracil - Wikipedia [en.wikipedia.org]

- 12. This compound Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthetic Lethality with this compound/Tipiracil and Checkpoint Kinase 1 Inhibitor for Esophageal Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. This compound/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. researchgate.net [researchgate.net]

- 22. aacrjournals.org [aacrjournals.org]

- 23. cdn.bcm.edu [cdn.bcm.edu]

- 24. corefacilities.iss.it [corefacilities.iss.it]

- 25. cancer.wisc.edu [cancer.wisc.edu]

Trifluridine Phosphorylation by Thymidine Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the critical phosphorylation of the nucleoside analog trifluridine (FTD) by thymidine kinase 1 (TK1). This initial phosphorylation is the rate-limiting step in the bioactivation of this compound, a key component of the oral anticancer agent this compound/tipiracil. Understanding this mechanism is paramount for research into its therapeutic action, resistance, and the development of related compounds.

Introduction: The Central Role of Phosphorylation

This compound (FTD) is a fluorinated pyrimidine nucleoside analog of thymidine. Its efficacy as an antineoplastic agent is entirely dependent on its intracellular conversion into an active, phosphorylated form. This bioactivation is initiated by Thymidine Kinase 1 (TK1), an enzyme central to the nucleoside salvage pathway.[1][2] Once phosphorylated, FTD metabolites disrupt DNA synthesis and function, leading to cytotoxicity in rapidly dividing cells.[1][3] The expression and activity of TK1 are, therefore, direct determinants of this compound's anticancer effect.[2][4]

The Key Players

The Enzyme: Thymidine Kinase 1 (TK1)

Thymidine Kinase 1 is a cytosolic enzyme that plays a pivotal role in the DNA salvage pathway, recycling thymidine for DNA synthesis.[5] Its expression is tightly regulated and linked to the cell cycle, with protein levels peaking during the S phase (synthesis phase) when DNA replication occurs.[6] This cell-cycle dependency makes TK1 an excellent biomarker for cell proliferation and a strategic target for anticancer drugs aimed at dividing cells.[5] In contrast to the mitochondrial isoform (TK2) or viral TKs, human TK1 has a narrow substrate specificity, primarily phosphorylating deoxythymidine and deoxyuridine.[7]

The Substrate: this compound (FTD)

This compound is a synthetic analog of deoxythymidine, where the methyl group at the 5th position of the pyrimidine ring is replaced by a trifluoromethyl group (-CF₃). This modification allows it to be recognized by TK1 but alters its metabolic fate and functional impact once incorporated into DNA.

The Metabolic Activation Pathway of this compound

The cytotoxicity of this compound is unlocked through a sequential, three-step phosphorylation cascade that begins with TK1.

-

Monophosphorylation: Upon entry into the cell via nucleoside transporters, this compound is first phosphorylated by Thymidine Kinase 1 (TK1) to form this compound monophosphate (FTD-MP).[3][8] This is the crucial, rate-limiting step.

-

Diphosphorylation: FTD-MP is subsequently converted to this compound diphosphate (FTD-DP) by thymidylate kinase (TYMK).[8]

-

Triphosphorylation: Finally, nucleoside diphosphate kinases (NDK) catalyze the formation of the active cytotoxic agent, this compound triphosphate (FTD-TP).[8]

Once formed, FTD-TP exerts its anticancer effects through a dual mechanism:

-

DNA Incorporation: FTD-TP competes with the natural deoxythymidine triphosphate (dTTP) and is incorporated into DNA by DNA polymerases. This incorporation leads to DNA dysfunction, damage, and ultimately, cell death.[3][8]

-

Enzyme Inhibition: The intermediate, FTD-MP, also acts as an inhibitor of thymidylate synthase (TS), a key enzyme in the de novo synthesis of pyrimidines.[3][8] This dual action enhances its cytotoxic potential.

Quantitative Data: Kinetics of Phosphorylation

While specific kinetic parameters for the phosphorylation of this compound by human TK1 are not extensively reported in publicly available literature, data from analogous substrates provide valuable insight. 3'-deoxy-3'-[¹⁸F]-fluorothymidine ([¹⁸F]FLT) is another thymidine analog that is a well-known substrate for TK1. The kinetic parameters for [¹⁸F]FLT can be considered a reasonable proxy for this compound.

| Substrate (Analog) | Enzyme Source | Apparent K_m (μM) | Apparent V_max | Reference |

| [¹⁸F]FLT | DiFi & SW480 Cell Lysates | 4.8 ± 0.3 | 7.4 pmol/min per 1x10⁶ cells | [9] |

Note: K_m (Michaelis constant) represents the substrate concentration at which the reaction rate is half of V_max, indicating the affinity of the enzyme for the substrate. V_max (maximum velocity) represents the maximum rate of the reaction.

Experimental Protocols

In Vitro TK1 Phosphorylation Assay

This protocol describes a method to measure the kinase activity of TK1 on this compound using cell lysates as the enzyme source and radiolabeled ATP to quantify product formation.

Objective: To quantify the rate of FTD-MP formation from FTD by TK1 present in cellular extracts.

Materials:

-

Cell lines with known TK1 expression (e.g., HCT116, A549).

-

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM MgCl₂, 2 mM ATP, protease inhibitor cocktail.

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10 mM ATP, 1 mM DTT.

-

[γ-³²P]ATP or [γ-³³P]ATP (specific activity >3000 Ci/mmol).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

DE-81 ion-exchange filter paper discs.

-

Wash Buffers: (A) 1 mM ammonium formate, (B) Ethanol.

-

Scintillation fluid and scintillation counter.

-

Protein quantification assay kit (e.g., BCA or Bradford).

Methodology:

-

Preparation of Cell Lysate (Enzyme Source):

-

Culture cells to ~80% confluency. For suspension cells, collect by centrifugation. For adherent cells, wash with cold PBS and scrape.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

-

Lyse the cells by sonication or freeze-thaw cycles on ice.

-

Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the cytosolic TK1, and determine its total protein concentration. Store at -80°C.[10][11]

-

-

Kinase Reaction:

-

Prepare a master mix in a microcentrifuge tube on ice. For a 50 µL reaction, combine:

-

Reaction Buffer

-

[γ-³²P]ATP (to a final specific activity of ~10 µCi/µmol)

-

This compound (at desired final concentrations, e.g., 0.5 - 50 µM)

-

Nuclease-free water to volume.

-

-

Initiate the reaction by adding 5-20 µg of cell lysate protein to the master mix.

-

Incubate the reaction at 37°C. Collect aliquots (e.g., 10 µL) at various time points (e.g., 0, 5, 10, 20, 30 minutes) to ensure the measurement is in the linear range of the reaction.

-

-

Stopping the Reaction and Quantifying Product:

-

To stop the reaction for each aliquot, spot it directly onto a labeled DE-81 filter paper disc. The disc selectively binds the negatively charged phosphorylated product (FTD-MP) while the uncharged FTD does not bind.

-

Wash the filter discs three times for 5 minutes each in 1 mM ammonium formate to remove unreacted [γ-³²P]ATP.

-

Perform a final wash in ethanol to dehydrate the discs and allow them to air dry completely.

-

Place each disc in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Convert CPM to moles of product formed using the specific activity of the [γ-³²P]ATP.

-

Plot moles of FTD-MP formed against time to determine the initial reaction velocity (V₀).

-

Normalize the velocity to the amount of protein in the lysate (e.g., in pmol/min/mg protein).

-

To determine kinetic parameters (K_m, V_max), repeat the assay with varying concentrations of this compound and analyze the data using Michaelis-Menten kinetics (e.g., via Lineweaver-Burk or non-linear regression analysis).

-

Clinical Relevance: TK1 Expression, Efficacy, and Resistance

The strict dependence of this compound's activity on TK1 has significant clinical implications.

-

Predictive Biomarker: High levels of TK1 expression in tumors are associated with increased FTD incorporation into DNA. This suggests that tumoral TK1 levels could serve as a predictive biomarker for patient response to this compound/tipiracil therapy, with higher expression potentially correlating with better overall survival.[4]

-

Mechanism of Resistance: A primary mechanism of acquired resistance to this compound is the loss of functional TK1 protein.[8][12][13] Cancer cells with mutations or downregulation of the TK1 gene are unable to perform the initial phosphorylation step, rendering the drug inactive.[1][13] This resistance mechanism does not typically confer cross-resistance to other chemotherapeutics like 5-fluorouracil, which have different activation pathways.[8]

Conclusion

The phosphorylation of this compound by thymidine kinase 1 is the gateway to its cytotoxic activity. This enzyme's cell cycle-dependent expression in proliferating cells makes it an ideal activator for targeted cancer therapy. A thorough understanding of this process, from its biochemical kinetics to its clinical implications for drug efficacy and resistance, is essential for the continued development and optimal use of this compound-based therapies in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity of this compound correlates with the thymidine kinase 1 expression level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Relationship Between Thymidine Kinase 1 Expression and this compound/Tipiracil Therapy in Refractory Metastatic Colorectal Cancer: A Pooled Analysis of 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thymidine Kinase 1: Making Its Mark In Immunotherapy [dermatoljournal.com]

- 6. Thymidine kinase in clinical chemistry - Wikipedia [en.wikipedia.org]

- 7. Phosphorylation Status of Thymidine Kinase 1 Following Antiproliferative Drug Treatment Mediates 3′-Deoxy-3′-[18F]-Fluorothymidine Cellular Retention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. A novel in vitro assay to assess phosphorylation of 3'-[(18)F]fluoro-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A simple quantitative assay for the activity of thymidine kinase 1 in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. afgsci.com [afgsci.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Thymidine Kinase 1 Loss Confers this compound Resistance without Affecting 5-Fluorouracil Metabolism and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Trifluridine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluridine (TFT), a fluorinated pyrimidine nucleoside analog of thymidine, is a clinically approved antiviral and anticancer agent.[1] Its primary mechanisms of action involve incorporation into DNA, leading to DNA dysfunction, and the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[2][3] The clinical efficacy of this compound is significantly enhanced when co-administered with tipiracil hydrochloride (TPI), a thymidine phosphorylase (TP) inhibitor that prevents the rapid degradation of this compound.[2][3] This combination, known as TAS-102, has demonstrated notable success in treating refractory metastatic colorectal cancer.[2]

The success of this compound has spurred further research into the development of novel analogs with potentially improved efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of early-stage research on this compound analogs, focusing on their synthesis, in vitro and in vivo evaluation, and mechanisms of action.